

Structural Elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-(2-thiophenyl)quinoline

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 4-Methyl-2-(thiophen-2-yl)quinoline. Due to the absence of extensive published experimental data for this specific molecule, this paper presents a detailed, predicted analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and materials science. We will cover predicted spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR), detailed experimental protocols for its characterization, and a plausible synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methyl-2-(thiophen-2-yl)quinoline. These predictions are derived from the analysis of its constituent fragments, 4-methylquinoline and 2-substituted thiophenes, and are intended to guide the experimental characterization of this compound.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
8.10	d	8.5	1	H-8
7.95	d	8.5	1	H-5
7.70	dd	5.1, 1.2	1	H-5' (Thiophene)
7.65	t	7.5	1	H-7
7.50	t	7.5	1	H-6
7.45	dd	3.7, 1.2	1	H-3' (Thiophene)
7.30	s	-	1	H-3
7.15	dd	5.1, 3.7	1	H-4' (Thiophene)
2.70	s	-	3	-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
157.0	C-2
148.0	C-8a
145.0	C-4
144.5	C-2' (Thiophene)
130.0	C-7
129.5	C-5
128.5	C-5' (Thiophene)
128.0	C-3' (Thiophene)
127.5	C-4a
126.0	C-6
124.0	C-4' (Thiophene)
122.0	C-3
119.0	C-8
19.0	-CH ₃

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Assignment
225	100	[M] ⁺
224	80	[M-H] ⁺
210	40	[M-CH ₃] ⁺
197	20	[M-C ₂ H ₂] ⁺
182	30	[M-CH ₃ -HCN] ⁺
142	50	[Quinoline-CH ₃] ⁺ fragment
83	60	[Thiophene] ⁺ fragment

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	Aromatic C-H Stretch
2920-2980	Medium	Aliphatic C-H Stretch (-CH ₃)
1600, 1580, 1500	Strong	C=C and C=N Aromatic Ring Stretching
1450	Medium	-CH ₃ Bending
1380	Medium	-CH ₃ Bending
820	Strong	C-H Out-of-plane Bending (Quinoline)
750	Strong	C-H Out-of-plane Bending (Thiophene)
700	Medium	C-S Stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer (or higher).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.
- 2D NMR Experiments (for unambiguous assignment):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon couplings.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electron Ionization Mass Spectrometer (EI-MS) coupled with a Gas Chromatograph (GC) or a direct insertion probe.

Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the ion source via a GC column or a direct insertion probe.
- **Ionization:** Use a standard electron ionization energy of 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 50-500.
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$) and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify characteristic absorption bands corresponding to functional groups such as aromatic C-H, aliphatic C-H, C=C, C=N, and C-S bonds.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

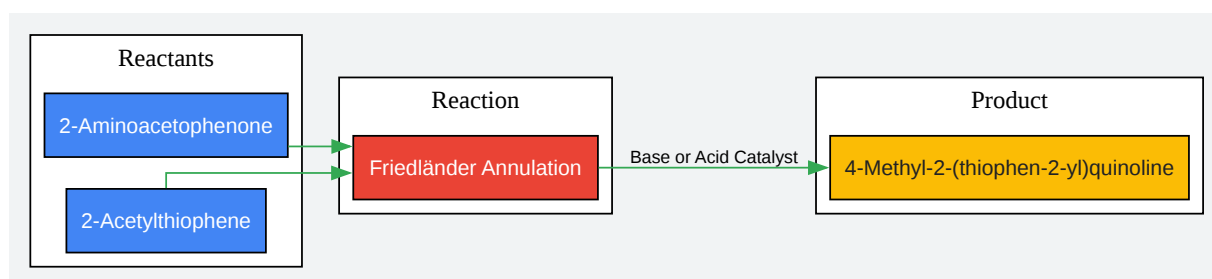
Procedure:

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).
- **Data Collection:** Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation.
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F^2 .

Synthesis and Structural Elucidation Workflow

Plausible Synthetic Pathway

A plausible and efficient method for the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group adjacent to a carbonyl group.^{[1][2][3][4][5]} An alternative approach could involve a Suzuki coupling of a 2-halo-4-methylquinoline with a thiophene boronic acid derivative.^{[6][7][8][9]}

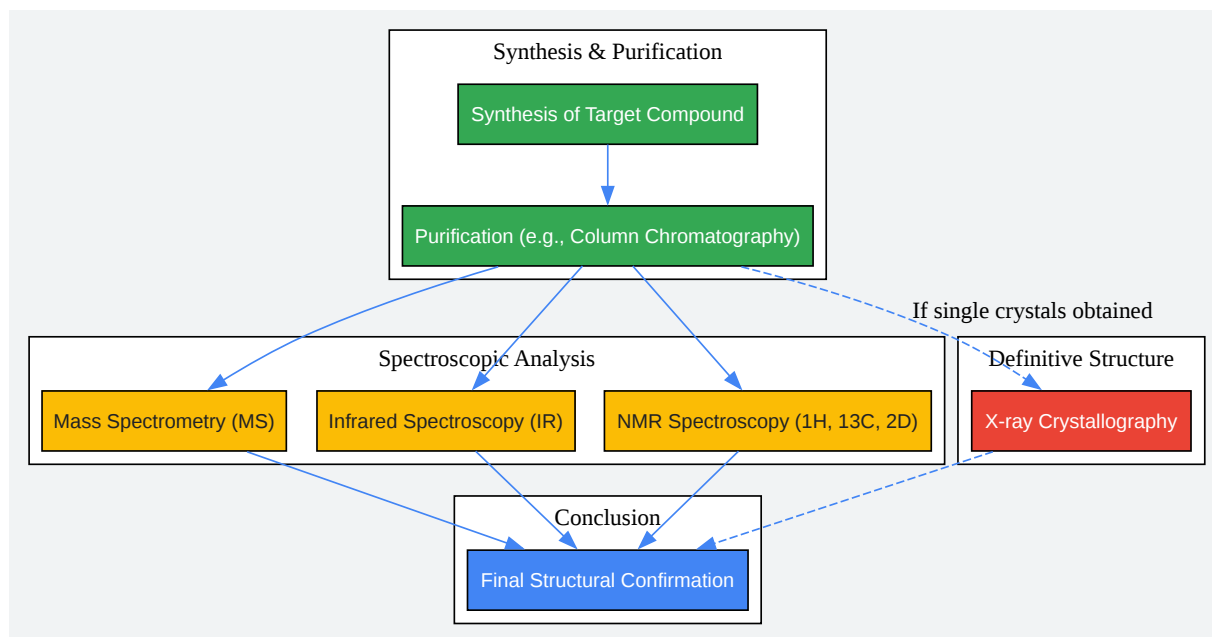


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Caption: Plausible synthetic route via Friedländer annulation.

Structural Elucidation Workflow

The logical workflow for the structural elucidation of a novel compound like 4-Methyl-2-(thiophen-2-yl)quinoline involves a systematic application of various analytical techniques.



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Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the structural elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline. The tabulated predicted spectroscopic data offers a valuable reference for researchers in confirming the synthesis of this target molecule. The detailed experimental protocols and logical workflows presented herein are designed to facilitate a systematic and efficient characterization process. As a novel compound with potential applications in medicinal chemistry and materials science, the thorough structural

confirmation of 4-Methyl-2-(thiophen-2-yl)quinoline is a critical first step towards exploring its properties and utility.

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